molecular formula C12H10N4O B14094903 N-[(E)-benzylideneamino]pyrazine-2-carboxamide

N-[(E)-benzylideneamino]pyrazine-2-carboxamide

Cat. No.: B14094903
M. Wt: 226.23 g/mol
InChI Key: IXDUNTSAFDFMPK-OVCLIPMQSA-N
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Description

N-[(E)-benzylideneamino]pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazine ring substituted with a benzylideneamino group and a carboxamide group, making it a versatile scaffold for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxamide with benzaldehyde under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the Schiff base linkage between the amino group of pyrazine-2-carboxamide and the aldehyde group of benzaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can regenerate the starting materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of fatty acid synthase I (FAS I) in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a key component of the bacterial cell wall . The compound’s ability to interfere with fatty acid synthesis disrupts the growth and replication of the bacteria.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-[(E)-benzylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H10N4O/c17-12(11-9-13-6-7-14-11)16-15-8-10-4-2-1-3-5-10/h1-9H,(H,16,17)/b15-8+

InChI Key

IXDUNTSAFDFMPK-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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